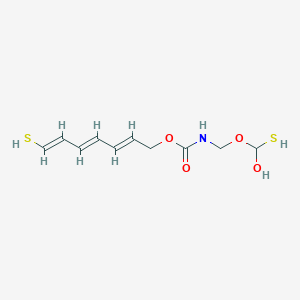
7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate is an organic compound with a complex structure that includes multiple functional groups such as mercapto (thiol), hydroxy, and carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate typically involves multi-step organic reactions. One common approach is to start with a hepta-2,4,6-triene derivative and introduce the mercapto and carbamate groups through a series of substitution and addition reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the production process. Additionally, purification methods like crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamate to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the carbamate group can produce amines.
Scientific Research Applications
Chemistry
In chemistry, 7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate is used as a building block for synthesizing more complex molecules
Biology
The compound’s reactivity with biological molecules makes it a valuable tool in bioconjugation and labeling studies. It can be used to modify proteins and other biomolecules for research purposes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in sectors such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the carbamate group can interact with amine groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tropone: A related compound with a similar hepta-2,4,6-triene structure but lacking the additional functional groups.
Tropolone: Similar to tropone but with a hydroxyl group, making it more reactive in certain chemical reactions.
Cycloheptatriene: A simpler compound with a seven-membered ring and three conjugated double bonds.
Uniqueness
7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Unlike simpler compounds like tropone and cycloheptatriene, it offers more versatility in chemical synthesis and biological interactions.
Properties
Molecular Formula |
C10H15NO4S2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
[(2E,4E,6E)-7-sulfanylhepta-2,4,6-trienyl] N-[[hydroxy(sulfanyl)methoxy]methyl]carbamate |
InChI |
InChI=1S/C10H15NO4S2/c12-9(11-8-15-10(13)17)14-6-4-2-1-3-5-7-16/h1-5,7,10,13,16-17H,6,8H2,(H,11,12)/b3-1+,4-2+,7-5+ |
InChI Key |
MBQROAHTZSYDAU-PPLKHLOCSA-N |
Isomeric SMILES |
C(/C=C/C=C/C=C/S)OC(=O)NCOC(O)S |
Canonical SMILES |
C(C=CC=CC=CS)OC(=O)NCOC(O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


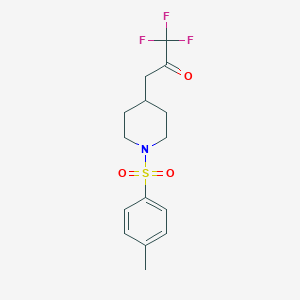
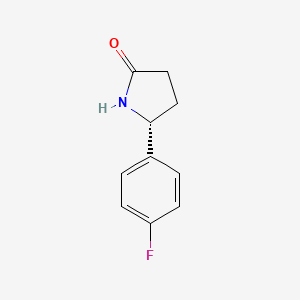
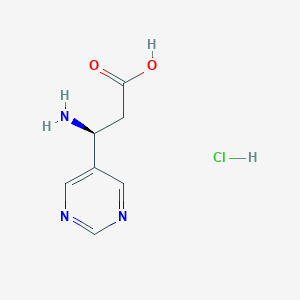


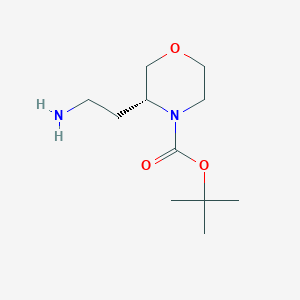
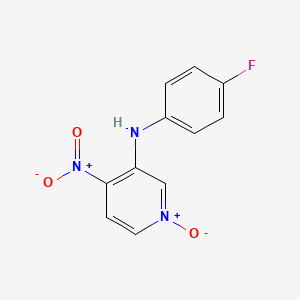
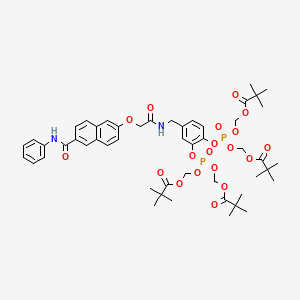
![(2S,4R)-1-((S)-2-(tert-butyl)-14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,13-dioxo-6,9-dioxa-3,12-diazatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12941764.png)
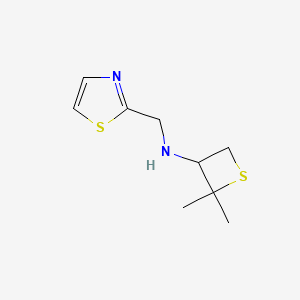
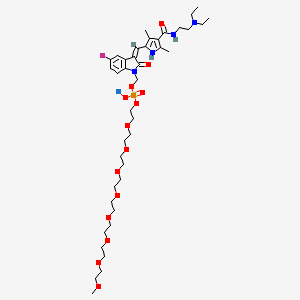


![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
